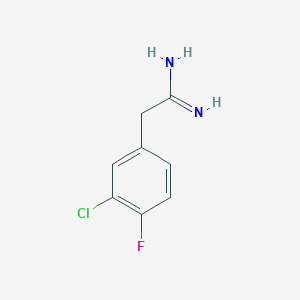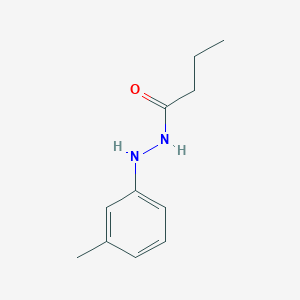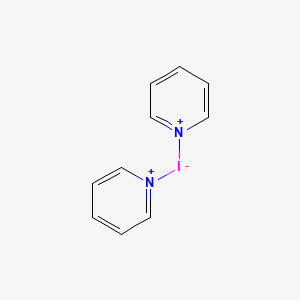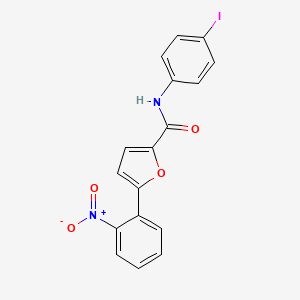![molecular formula C22H18N4O5 B12445476 2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a nitrophenyl group, a formohydrazido group, and a methyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The formohydrazido group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[[(3-nitrobenzoyl)amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O5/c1-14-5-2-3-8-19(14)22(29)23-17-11-9-15(10-12-17)20(27)24-25-21(28)16-6-4-7-18(13-16)26(30)31/h2-13H,1H3,(H,23,29)(H,24,27)(H,25,28) |
InChI Key |
SENFFQDQXOMJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)



![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)

